molecular formula C11H16BrNO B2522833 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005151-06-3

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2522833
CAS RN: 1005151-06-3
M. Wt: 258.159
InChI Key: XNFCJDUDXXIGMC-UHFFFAOYSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane , which is a type of organic compound and a saturated hydrocarbon. Bicyclo[2.2.1]heptane, also known as norbornane, is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

Bicyclo[2.2.1]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives has been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .


Chemical Reactions Analysis

Bridged compounds like 1-bromobicyclo[2.2.1]heptane can undergo SN1 reactions . The molecule which undergoes SN1 reaction should be stable when it forms a positive ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

High-Energy Density Compounds (HEDCs)

Bicyclo[3.1.1]heptane derivatives, including our compound of interest, have been investigated for their suitability as HEDCs. These compounds exhibit excellent detonation properties and find applications in modern military and civil contexts . Key factors affecting their performance include the presence of aza nitrogen atoms and nitro groups. Notably, the N–NO2 bond tends to be weaker than the C–NO2 bond, impacting both stability and detonation properties.

Materials Science and Polymer Chemistry

Bicyclo[2.1.1]hexanes, structurally related to our compound, play a crucial role in designing compact modules for materials and polymers. Their incorporation into macromolecules can lead to enhanced mechanical properties, rigidity, and stability . Researchers investigate their use in nanocomposites, coatings, and high-performance materials.

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Mechanism of Action

Target of Action

The primary targets of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide are the CXC chemokine receptors (CXCRs), specifically CXCR2 . These receptors correspond to cytokines of the CXC chemokine family and play a crucial role in the immune response and inflammation processes .

Mode of Action

3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide acts as an antagonist of the chemokine receptor CXCR2 . By binding to this receptor, it inhibits the signaling pathways initiated by the CXCR2 receptor, thereby potentially reducing inflammation and other immune responses .

Biochemical Pathways

The antagonism of the CXCR2 receptor by 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide affects the signaling pathways associated with this receptor . The downstream effects of this antagonism can include a reduction in inflammation and immune responses, which could potentially be beneficial in the treatment of conditions such as metastatic cancer .

Pharmacokinetics

The pharmacokinetic properties of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide include its absorption, distribution, metabolism, and excretion (ADME). It has been found to exhibit high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the action of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide include the inhibition of CXCR2 receptor signaling pathways . This can result in a reduction in inflammation and immune responses, potentially providing therapeutic benefits in conditions such as metastatic cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to bind to the CXCR2 receptor . Additionally, the presence of other substances in the body, such as proteins or other drugs, can also influence the compound’s action and efficacy .

properties

IUPAC Name

3-(bromomethyl)-3-methyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-7-10(2,6-12)8-3-4-11(7,5-8)9(13)14/h8H,1,3-6H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCJDUDXXIGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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